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# 2-Ethylbutane-1-sulfonyl Fluoride: A Comprehensive Reactivity Profile

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Compound of Interest

Compound Name: 2-Ethylbutane-1-sulfonyl fluoride

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### **Abstract**

This technical guide provides an in-depth analysis of the reactivity profile of **2-Ethylbutane-1-sulfonyl fluoride**. While specific experimental data for this particular aliphatic sulfonyl fluoride is limited in publicly available literature, this document extrapolates from the well-established chemistry of analogous primary alkyl sulfonyl fluorides to predict its behavior. This guide covers its synthesis, expected reactivity with a range of nucleophiles, and potential applications in synthetic and medicinal chemistry, with a focus on Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Detailed general experimental protocols and visualizations are provided to aid researchers in designing and executing reactions involving this class of compounds.

## Introduction

**2-Ethylbutane-1-sulfonyl fluoride** is a primary alkyl sulfonyl fluoride with the chemical formula C6H13FO2S.[1] Like other sulfonyl fluorides, it is recognized for its unique balance of stability and reactivity, making it a valuable reagent in organic synthesis.[2] The strong electron-withdrawing nature of the sulfonyl group, combined with the high electronegativity of the fluorine atom, renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is harnessed in a variety of chemical transformations, most notably in the realm of "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reactions pioneered by Sharpless and coworkers.[3]



This guide will explore the expected reactivity of **2-Ethylbutane-1-sulfonyl fluoride** based on the known behavior of structurally similar aliphatic sulfonyl fluorides.

Table 1: Physicochemical Properties of 2-Ethylbutane-1-sulfonyl fluoride

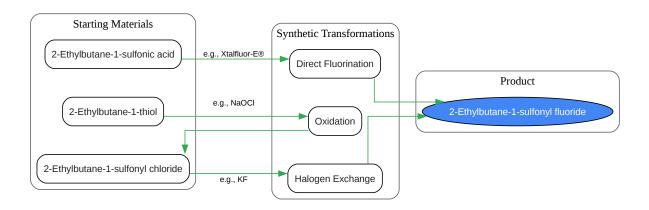
Property	Value	Reference
CAS Number	1311318-07-6	[1]
Molecular Formula	C6H13FO2S	[1]
IUPAC Name	2-ethylbutane-1-sulfonyl fluoride	[1]
Purity	Typically >95%	[1]

## Synthesis of 2-Ethylbutane-1-sulfonyl Fluoride

While a specific, detailed synthesis protocol for **2-Ethylbutane-1-sulfonyl fluoride** is not readily available in the surveyed literature, several general methods for the synthesis of aliphatic sulfonyl fluorides can be applied. These methods typically start from corresponding sulfonic acids, sulfonyl chlorides, or thiols.[4][5][6]

A common and efficient method involves the fluorination of the corresponding sulfonyl chloride. [7] Another viable route is the direct synthesis from sulfonic acids.[8]





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General synthetic routes to **2-Ethylbutane-1-sulfonyl fluoride**.

## General Experimental Protocol: Synthesis from Sulfonyl Chloride

This protocol is a generalized procedure based on established methods for the synthesis of sulfonyl fluorides from sulfonyl chlorides.[7]

#### Materials:

- 2-Ethylbutane-1-sulfonyl chloride
- Potassium fluoride (KF)
- Water
- Acetone
- Stir bar
- Round-bottom flask



- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

#### Procedure:

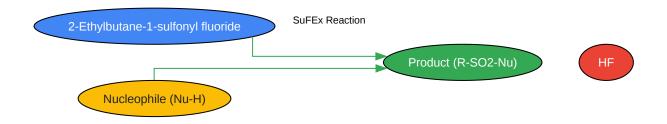
- To a round-bottom flask equipped with a stir bar, add 2-Ethylbutane-1-sulfonyl chloride (1.0 eq).
- Add a biphasic mixture of water and acetone.
- Add potassium fluoride (KF) (excess, e.g., 5.0 eq).
- Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, transfer the mixture to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to obtain pure 2-Ethylbutane-1-sulfonyl fluoride.

## **Reactivity Profile**

The reactivity of **2-Ethylbutane-1-sulfonyl fluoride** is dominated by the electrophilicity of the sulfur atom. It is expected to react with a wide range of nucleophiles in what is known as a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[2] This reaction involves the displacement of



the fluoride ion by a nucleophile, forming a new bond between the sulfur and the nucleophilic atom.



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General scheme of a SuFEx reaction.

## **Reactions with N-Nucleophiles**

Primary and secondary amines are expected to react readily with **2-Ethylbutane-1-sulfonyl fluoride** to form the corresponding sulfonamides.[9] These reactions are often facilitated by a base to neutralize the hydrofluoric acid byproduct.

Table 2: Expected Reactivity with N-Nucleophiles

Nucleophile	Product	Typical Conditions	Expected Yield	Reference
Primary Amine (R-NH2)	N-Alkyl-2- ethylbutane-1- sulfonamide	Base (e.g., Et3N), CH2Cl2, rt	Good to Excellent	[9]
Secondary Amine (R2NH)	N,N-Dialkyl-2- ethylbutane-1- sulfonamide	Base (e.g., Et3N), CH2Cl2, rt	Good to Excellent	[9]
Anilines	N-Aryl-2- ethylbutane-1- sulfonamide	Base (e.g., Pyridine), elevated temp.	Moderate to Good	[2]

## **Reactions with O-Nucleophiles**



Alcohols and phenols can react with **2-Ethylbutane-1-sulfonyl fluoride** to yield sulfonate esters. These reactions typically require a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Table 3: Expected Reactivity with O-Nucleophiles

Nucleophile	Product	Typical Conditions	Expected Yield	Reference
Primary Alcohol (R-OH)	Alkyl 2- ethylbutane-1- sulfonate	Base (e.g., NaH), THF, 0 °C to rt	Moderate to Good	[2]
Phenol (Ar-OH)	Aryl 2- ethylbutane-1- sulfonate	Base (e.g., K2CO3), Acetone, reflux	Good to Excellent	[2]

## **Reactions with S-Nucleophiles**

Thiols are expected to react with **2-Ethylbutane-1-sulfonyl fluoride** to produce thiosulfonates. Similar to reactions with **O-nucleophiles**, a base is generally required.

Table 4: Expected Reactivity with S-Nucleophiles

Nucleophile	Product	Typical Conditions	Expected Yield	Reference
Thiol (R-SH)	S-Alkyl 2- ethylbutane-1- thiosulfonate	Base (e.g., Et3N), CH2Cl2, rt	Good	[4]

## **Stability**

Aliphatic sulfonyl fluorides are generally more stable than their sulfonyl chloride counterparts, particularly towards hydrolysis.[10] However, their stability can be influenced by the reaction conditions, with acidic or strongly basic conditions potentially leading to decomposition.



## General Experimental Protocol: Sulfonamide Synthesis

This protocol provides a general procedure for the reaction of an aliphatic sulfonyl fluoride with a primary amine.

#### Materials:

- 2-Ethylbutane-1-sulfonyl fluoride
- · Primary amine
- Triethylamine (Et3N)
- Dichloromethane (CH2Cl2)
- Stir bar
- · Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

#### Procedure:

- Dissolve **2-Ethylbutane-1-sulfonyl fluoride** (1.0 eq) in dichloromethane in a round-bottom flask equipped with a stir bar.
- Add the primary amine (1.1 eq) to the solution.
- Add triethylamine (1.2 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.



- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired N-alkyl-2ethylbutane-1-sulfonamide.

## **Spectroscopic Data**

Specific spectroscopic data for **2-Ethylbutane-1-sulfonyl fluoride** is not available in the searched literature. However, based on data for other aliphatic sulfonyl fluorides, the following characteristic signals can be expected.[11][12]

#### 1H NMR:

• Signals corresponding to the ethyl and butyl groups in the aliphatic chain. The methylene group adjacent to the sulfonyl fluoride moiety (CH2-SO2F) is expected to appear as a triplet of doublets due to coupling with both the adjacent methine proton and the fluorine atom.

#### 13C NMR:

• Signals for the carbons of the ethyl and butyl groups. The carbon of the CH2-SO2F group will be significantly downfield shifted due to the strong electron-withdrawing effect of the sulfonyl fluoride group and will show a coupling to the fluorine atom (1JCF).[12]

#### 19F NMR:

• A single signal, likely a triplet, due to coupling with the adjacent methylene protons.

## Conclusion

**2-Ethylbutane-1-sulfonyl fluoride** is a promising reagent for organic synthesis, particularly for the construction of sulfonamide and sulfonate ester linkages through SuFEx chemistry. While direct experimental data for this specific compound is scarce, its reactivity can be reliably predicted based on the well-established chemistry of primary alkyl sulfonyl fluorides. The general protocols and reactivity trends outlined in this guide provide a solid foundation for



researchers to incorporate this versatile building block into their synthetic strategies. Further investigation into the specific reactivity and applications of **2-Ethylbutane-1-sulfonyl fluoride** is warranted to fully exploit its potential in drug discovery and materials science.

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